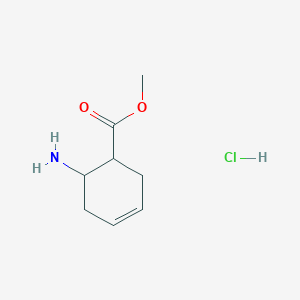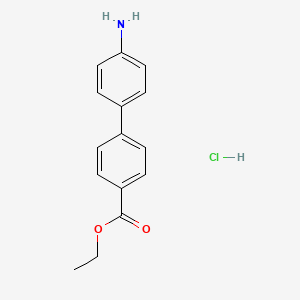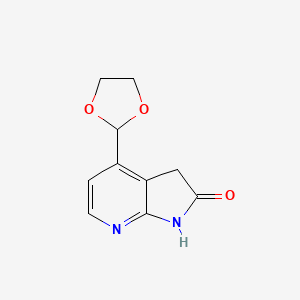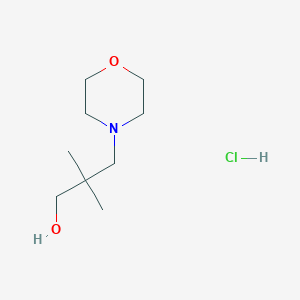
2,2-二甲基-3-吗啉-4-基-丙-1-醇盐酸盐
描述
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride (DMMPOHCl) is a synthetic organic compound and a member of the morpholine class of compounds. This compound was first synthesized in the early 1960s by the British chemist J.A.C. Scott and has been used extensively in laboratory research and experiments ever since. DMMPOHCl is an important intermediate in the synthesis of a variety of compounds and has been used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. DMMPOHCl is a versatile compound with a wide range of applications in the pharmaceutical and chemical industries.
科学研究应用
药物化学应用
- 神经激肽-1 受体拮抗剂:一种衍生物,1-(5-[[(2R,3S)-2-[(1R)-1-[3,5-双(三氟甲基)苯基]乙基]氧基)-3-(4-氟苯基)吗啉-4-基]甲基]-2H-1,2,3-三唑-4-基)-N,N-二甲基甲胺盐酸盐,作为口服活性 h-NK(1) 受体拮抗剂表现出高亲和力。该化合物在与呕吐和抑郁症治疗相关的临床前试验中显示出显著的疗效 (Harrison 等人,2001 年)。
有机合成应用
- 杂环化合物合成:二甲基[(2R,3R,5S)-5-苯基吗啉-2,3-二基]二乙酸酯的合成展示了其作为生成重要杂环骨架的多功能构建模块的效用。该衍生物促进了向各种有价值的杂环化合物的转化,证明了吗啉衍生物作为“化学多面手”的作用 (Pandey 等人,2012 年)。
材料科学应用
- 染料敏化太阳能电池:已经研究了用羧化花菁染料(包括含吗啉基团的衍生物)对纳米晶 TiO2 太阳能电池的共敏化。这种方法旨在提高光电转换效率,研究结果表明,这种共敏化可以显着提高染料敏化太阳能电池的性能 (Wu 等人,2009 年)。
作用机制
Target of Action
Similar compounds have been found to interact with beta-secretase 1 , which plays a crucial role in the production of beta-amyloid peptide in the brain, a key factor in the development of Alzheimer’s disease .
Mode of Action
The morpholine ring in the compound could potentially undergo a variety of chemical reactions. For instance, the morpholine ring could potentially be opened under acidic or basic conditions.
生化分析
Biochemical Properties
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, affecting their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .
Cellular Effects
The effects of 2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function. Additionally, it can impact metabolic processes within the cell, affecting the overall cellular metabolism .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. This compound can also inhibit or activate enzymes, affecting their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell behavior and function .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and metabolic processes. Toxic or adverse effects have been observed at high doses, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production and other metabolic processes .
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride within cells and tissues are critical for its biochemical activity. It can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can influence the overall effectiveness of the compound in biochemical reactions .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-morpholin-4-yl-propan-1-ol hydrochloride is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
2,2-dimethyl-3-morpholin-4-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,8-11)7-10-3-5-12-6-4-10;/h11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQINQFIMTAROGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1459654.png)


![1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene](/img/structure/B1459658.png)
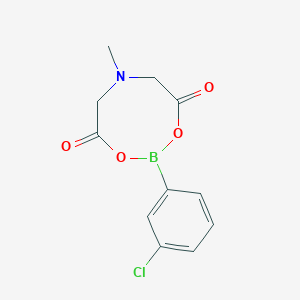
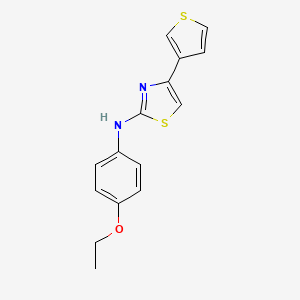
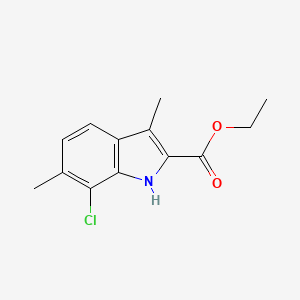
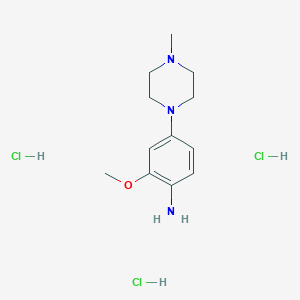
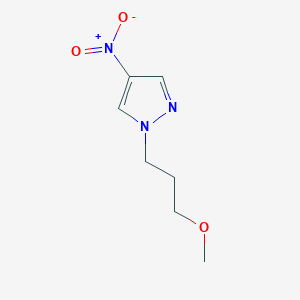
![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)
![Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate](/img/structure/B1459669.png)
